5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is a specialized organic compound featuring a pyrazole ring, which is an important structure in medicinal chemistry and material science. This compound is characterized by its unique functional groups, including a bromine atom and a trimethylsilylethoxymethyl substituent, which contribute to its reactivity and potential applications.
The synthesis of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Common solvents include tetrahydrofuran and dichloromethane, while temperatures are generally maintained between 0°C to 30°C depending on the specific reaction step. Purification techniques such as recrystallization and chromatography are employed to isolate the final product .
The molecular formula of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is , with a molecular weight of approximately 335.27 g/mol. The structure includes:
Key structural information includes:
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action involves the interaction of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile with various biological targets. The bromine atom and trimethylsilylethyl group enhance its reactivity, allowing it to modulate enzyme activity or receptor interactions, leading to potential therapeutic effects .
The compound exhibits properties typical of pyrazoles, including:
Relevant chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 335.27 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DCM, THF |
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile has several scientific applications:
This compound exemplifies the versatility of pyrazole derivatives in both academic research and industrial applications, highlighting its significance in advancing chemical science.
Pyrazole derivatives have been pivotal in pharmaceutical development since the isolation of the first natural pyrazole (1-pyrazolyl-alanine) from watermelon seeds in 1959 [3]. These five-membered heterocyclic scaffolds, featuring adjacent nitrogen atoms, exhibit exceptional structural versatility and metabolic stability. This has enabled their integration into diverse therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib (selective COX-2 inhibitor), Lonazolac, and antipyretic analgesics such as Antipyrine [3] [8]. The pyrazole ring's capacity to serve as a bioisostere for phenol or imidazole rings enhances drug-like properties like lipophilicity and bioavailability [5] [8]. By the early 2000s, pyrazole-based drug discovery expanded into oncology with kinase inhibitors like Crizotinib (anaplastic lymphoma kinase inhibitor) and Pyrazofurin (antiviral/antitumor agent) [3]. The enduring pharmacological relevance of pyrazoles stems from their synthetic adaptability, enabling precise modifications at positions 3, 4, and 5 to optimize target engagement and pharmacokinetics.
Table 1: Clinically Approved Pyrazole-Based Therapeutics
Drug Name | Therapeutic Category | Key Indication(s) | Year Introduced |
---|---|---|---|
Celecoxib | NSAID | Osteoarthritis, Inflammation | 1999 |
Crizotinib | Anticancer (Kinase Inhibitor) | Non-small cell lung cancer | 2011 |
Antipyrine | Analgesic/Antipyretic | Pain, Fever | 1884 |
Rimonabant* | Anti-obesity | Weight management (withdrawn 2008) | 2006 |
Difenamizole | Analgesic | Musculoskeletal pain | 1970s |
Note: Rimonabant included for historical completeness despite withdrawal due to safety concerns [8].
5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile (CAS: 1637595-30-2; C₁₀H₁₆BrN₃OSi; MW: 302.25) serves as a high-value synthon in designing covalent enzyme inhibitors [2] [6]. Its strategic functionalization enables three key design elements:
Table 2: Synthetic Applications in Covalent Inhibitor Development
Functional Group | Reaction Type | Role in Inhibitor Design | Example Target |
---|---|---|---|
Bromine (C-5) | Suzuki-Miyaura Coupling | Introduces aryl/heteroaryl pharmacophores | Bruton’s tyrosine kinase |
Nitrile (C-3) | Thiol-adduct Formation | Reversible bond with catalytic cysteine | EGFR T790M mutants |
SEM Group (N-1) | Acidic Deprotection | Uncovers N-H for H-bond donation | Cyclin-dependent kinases |
The pharmacological utility of this compound arises from the cooperative effects of its substituents, which modulate electronic, steric, and metabolic properties:
Bromine Atom (Steric and Electronic Effects)
SEM-Protection (Stability and Reactivity)
Nitrile Group (Molecular Interactions)
Table 3: Functional Group Contributions to Molecular Properties
Group | Electronic Contribution | Synthetic Utility | Biological Role |
---|---|---|---|
5-Bromo | σₚ = +0.23 (Hammett constant) | Regioselective metalation/cross-coupling | Directs ring substitution |
SEM Protection | Inductive (+I) effect | N-1 protection during multi-step synthesis | Masks H-bond donor capability |
3-Cyano | σₘ = +0.56 (Hammett constant) | Electrophile for bioorthogonal reactions | Covalent inhibition, H-bond acceptance |
This synergy enables precise tuning of pharmacodynamic and pharmacokinetic profiles in next-generation therapeutics, particularly kinase inhibitors and anti-infective agents targeting resistant pathogens [5] [8].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8